molecular formula C16H13BrN2OS B15148980 2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- CAS No. 114170-98-8

2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl-

Cat. No.: B15148980
CAS No.: 114170-98-8
M. Wt: 361.3 g/mol
InChI Key: BTWKAPRQJCWYBF-UHFFFAOYSA-N
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Description

2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound features a propenamide backbone with a bromophenyl and a phenyl group attached, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- typically involves the reaction of 4-bromophenylamine with thioxomethyl and 3-phenylpropenamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of high-purity 2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution can result in various substituted derivatives .

Scientific Research Applications

2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

114170-98-8

Molecular Formula

C16H13BrN2OS

Molecular Weight

361.3 g/mol

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C16H13BrN2OS/c17-13-7-9-14(10-8-13)18-16(21)19-15(20)11-6-12-4-2-1-3-5-12/h1-11H,(H2,18,19,20,21)

InChI Key

BTWKAPRQJCWYBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

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